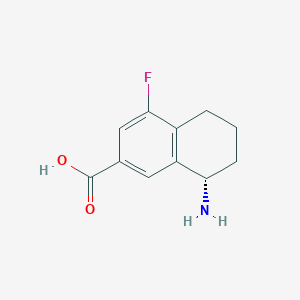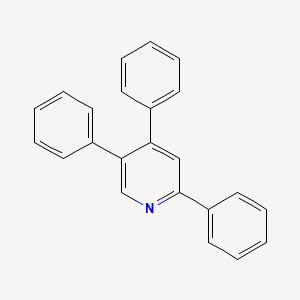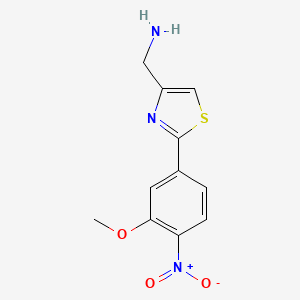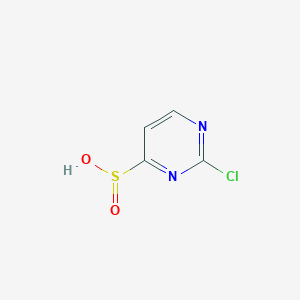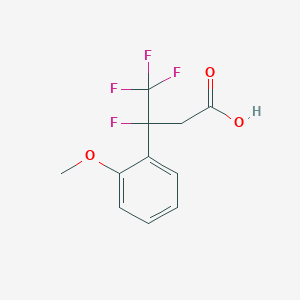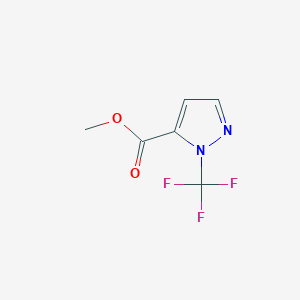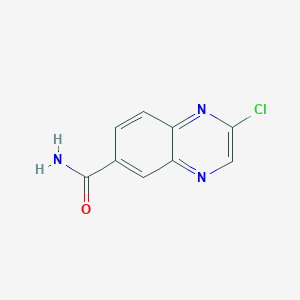
6-Chloro-4-iodo-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-iodo-3,4’-bipyridine is a bipyridine derivative characterized by the presence of chlorine and iodine substituents on the pyridine rings. Bipyridines are widely recognized for their applications in various fields, including catalysis, materials science, and pharmaceuticals . The unique structural features of 6-Chloro-4-iodo-3,4’-bipyridine make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodo-3,4’-bipyridine typically involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This technique uses an organotin compound and a halogenated pyridine, catalyzed by palladium.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine with a palladium catalyst.
Industrial Production Methods: Industrial production of 6-Chloro-4-iodo-3,4’-bipyridine often utilizes scalable versions of the aforementioned coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-4-iodo-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-iodo-3,4’-bipyridine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-4-iodo-3,4’-bipyridine involves its ability to coordinate with metal centers and interact with various molecular targets. The chlorine and iodine substituents influence the electronic properties of the bipyridine rings, enhancing their reactivity and binding affinity . The compound can participate in electron transfer processes and form stable complexes with transition metals, which are crucial for its applications in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridine: A widely used bipyridine derivative known for its coordination chemistry applications.
2,2’-Bipyridine: Another common bipyridine compound with applications in catalysis and materials science.
3,3’-Bipyridine: Less common but still valuable for its unique structural properties.
Uniqueness of 6-Chloro-4-iodo-3,4’-bipyridine: The presence of both chlorine and iodine substituents in 6-Chloro-4-iodo-3,4’-bipyridine imparts unique electronic and steric properties, making it distinct from other bipyridine derivatives. These features enhance its reactivity and binding affinity, broadening its range of applications in scientific research and industry .
Eigenschaften
Molekularformel |
C10H6ClIN2 |
|---|---|
Molekulargewicht |
316.52 g/mol |
IUPAC-Name |
2-chloro-4-iodo-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-5-9(12)8(6-14-10)7-1-3-13-4-2-7/h1-6H |
InChI-Schlüssel |
OFNQSZKIFKLCND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CN=C(C=C2I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


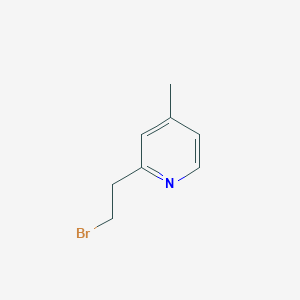
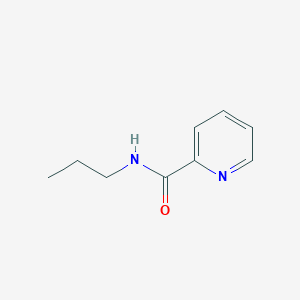
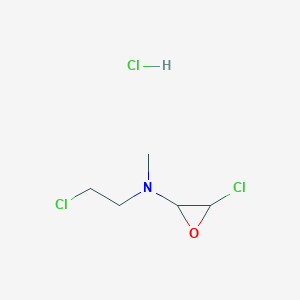
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

